An In-Depth Technical Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone (CAS: 78812-64-3)
An In-Depth Technical Guide to 2-Hydroxy-1-(4-iodophenyl)ethanone (CAS: 78812-64-3)
This guide provides a comprehensive technical overview of 2-Hydroxy-1-(4-iodophenyl)ethanone, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, and strategic applications, grounding all claims in established scientific literature.
Strategic Overview and Chemical Identity
2-Hydroxy-1-(4-iodophenyl)ethanone is an α-hydroxy ketone derivative of acetophenone. Its strategic importance in organic synthesis stems from its bifunctional nature: the ketone allows for a wide array of carbonyl chemistry, the α-hydroxyl group can be used for further functionalization or can influence reaction stereochemistry, and the aryl iodide is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures. This combination makes it a valuable building block, particularly in the synthesis of pharmaceutical agents.[1]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-1-(4-iodophenyl)ethanone is presented below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 78812-64-3 | [2] |
| Molecular Formula | C₈H₇IO₂ | [2] |
| Molecular Weight | 262.04 g/mol | [2] |
| IUPAC Name | 2-hydroxy-1-(4-iodophenyl)ethanone | [3] |
| Melting Point | 152 °C | [2] |
| Boiling Point (Predicted) | 339.5 ± 22.0 °C | [2] |
| Density (Predicted) | 1.864 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 12.65 ± 0.10 | [2] |
Synthesis and Purification: A Validated Approach
The synthesis of α-hydroxy ketones from their corresponding ketone precursors is a fundamental transformation in organic chemistry. While several methods exist, the direct α-hydroxylation of the enolate derived from 4'-iodoacetophenone offers a reliable and scalable route. The protocol detailed here is adapted from a well-established method utilizing a hypervalent iodine reagent, which is advantageous due to its mild reaction conditions and the solubility of byproducts, simplifying purification.
Synthetic Workflow: α-Hydroxylation of 4'-Iodoacetophenone
The overall workflow involves the in-situ generation of a potassium enolate from the starting material, 4'-iodoacetophenone, followed by oxidation with o-iodoxybenzoic acid (IBX) or a similar hypervalent iodine species. The final step is an acidic workup to yield the desired product.
Caption: Synthetic workflow for 2-Hydroxy-1-(4-iodophenyl)ethanone.
Detailed Experimental Protocol
This protocol is designed to be self-validating, with checkpoints for reaction monitoring and clear criteria for product isolation.
Materials:
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4'-Iodoacetophenone (1.0 eq)
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Potassium hydroxide (KOH), powdered (3.0 eq)
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o-Iodosylbenzoic acid (1.1 eq)
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Anhydrous Methanol (MeOH)
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Dichloromethane (DCM)
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5% Sulfuric Acid (H₂SO₄)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Ethanol
Procedure:
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Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer, add anhydrous methanol. Cool the flask to 5–10°C using an ice-water bath.
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Enolate Formation: While stirring, add powdered potassium hydroxide (3.0 eq) to the cold methanol. In a separate beaker, dissolve 4'-iodoacetophenone (1.0 eq) in a minimal amount of methanol and add it dropwise to the KOH/MeOH slurry over 10-15 minutes. Stir the resulting mixture for an additional 15 minutes at 5-10°C. The formation of the enolate is the critical step; maintaining a low temperature prevents side reactions.
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Hydroxylation: Add o-iodosylbenzoic acid (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 15°C. The causality here is crucial: slow addition of the oxidant maintains control over the exothermic reaction.
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Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot (4'-iodoacetophenone) indicates reaction completion.
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Workup and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol. To the residue, add dichloromethane and 5% sulfuric acid. Stir for 30 minutes. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated NaHCO₃ solution, and brine. The acidic wash hydrolyzes any acetal intermediates that may have formed, while the bicarbonate wash removes the iodobenzoic acid byproduct.
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Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product as a solid.
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Purification: Purify the crude solid by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data (Predicted and Comparative)
While a publicly available, peer-reviewed full dataset for 2-Hydroxy-1-(4-iodophenyl)ethanone is elusive, its spectral characteristics can be accurately predicted based on the known effects of its functional groups and by comparison to its precursors and analogs, such as 4'-iodoacetophenone and α-hydroxyacetophenone.
| Technique | Expected Characteristics | Rationale / Comparative Data |
| ¹H NMR | δ ~7.8 ppm (d, 2H): Protons ortho to the carbonyl. δ ~7.6 ppm (d, 2H): Protons meta to the carbonyl. δ ~4.8 ppm (s, 2H): Methylene (-CH₂) protons adjacent to hydroxyl and carbonyl. δ ~3.5-4.0 ppm (br s, 1H): Hydroxyl (-OH) proton. | The aromatic signals will appear as two distinct doublets due to the para-substitution pattern, similar to 4'-iodoacetophenone.[3] The key diagnostic signal is the singlet for the α-methylene protons, which is absent in the starting material. Its chemical shift is influenced by the adjacent electron-withdrawing carbonyl and the hydroxyl group. The hydroxyl proton shift is variable and depends on concentration and solvent. |
| ¹³C NMR | δ ~195-200 ppm: Carbonyl carbon (C=O). δ ~138 ppm: Aromatic carbon bearing the iodine. δ ~130-135 ppm: Aromatic carbons. δ ~100 ppm: Aromatic carbon bearing the carbonyl group. δ ~65-70 ppm: Methylene carbon (-CH₂OH). | The carbonyl carbon will be significantly downfield. The carbon attached to the iodine will show a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. The most telling signal is the methylene carbon, which will appear in the 65-70 ppm range, confirming the α-hydroxylation. |
| IR (cm⁻¹) | ~3400 cm⁻¹ (broad): O-H stretch. ~1680 cm⁻¹ (strong): C=O stretch (aryl ketone). ~1580, 1480 cm⁻¹: C=C aromatic stretches. ~820 cm⁻¹: C-H bend for para-substituted ring. | The presence of a broad hydroxyl peak and a strong carbonyl peak are definitive features. The carbonyl frequency is slightly lower than a typical ketone due to conjugation with the aromatic ring. |
| MS (ESI) | [M+Na]⁺ at m/z ~284.94. [M-H]⁻ at m/z ~260.94. | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 262.04. The isotopic pattern of iodine will not be prominent as it is monoisotopic (¹²⁷I). |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-Hydroxy-1-(4-iodophenyl)ethanone lies in its role as a versatile scaffold for building more complex, biologically active molecules. Its primary application is as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1]
Role as a Precursor for Anti-Inflammatory Agents
Many potent anti-inflammatory agents feature core structures like indanones or chromenones. 2-Hydroxy-1-(4-iodophenyl)ethanone is an ideal starting point for the synthesis of such scaffolds. The aryl iodide allows for the introduction of various substituents via cross-coupling, while the α-hydroxy ketone moiety can be used to construct heterocyclic rings.
The following diagram illustrates a representative synthetic pathway from 2-Hydroxy-1-(4-iodophenyl)ethanone to a substituted indanone scaffold, a core motif in several anti-inflammatory compounds.
Caption: Pathway to anti-inflammatory scaffolds.
Causality in the Workflow:
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Sonogashira Coupling: The aryl iodide of the starting material is selectively reacted with a terminal alkyne. This palladium- and copper-catalyzed reaction is highly efficient for forming a C(sp²)-C(sp) bond, creating a key α-hydroxy-ynone intermediate. The choice of the 'R' group on the alkyne allows for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR).
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Intramolecular Cyclization: The ynone intermediate is then subjected to cyclization. This can often be promoted by acid or transition metals (like gold), which activate the alkyne towards nucleophilic attack by the α-hydroxyl group, leading to the formation of the five-membered indanone ring.
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Further Functionalization: The resulting indanone scaffold can be further modified at various positions to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties, leading to the generation of drug candidates.
This strategic sequence highlights how the unique functionalities of 2-Hydroxy-1-(4-iodophenyl)ethanone are leveraged to rapidly build molecular complexity relevant to drug discovery programs.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Hydroxy-1-(4-iodophenyl)ethanone should be handled with care.
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Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3]
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Precautionary Measures: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion
2-Hydroxy-1-(4-iodophenyl)ethanone is more than a simple chemical; it is a strategic platform for innovation in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the synergy between the aryl iodide and the α-hydroxy ketone, provides chemists with a powerful tool for constructing novel compounds with therapeutic potential. The validated protocols for its synthesis and purification, combined with a clear understanding of its chemical properties, enable its reliable application in demanding research and development environments.
References
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J&K Scientific LLC. 2-Hydroxy-4-Iodo-Acetophenone | 78812-64-3. [Link]
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PubChem. 1-(4-Iodophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
